Changrolin

Übersicht

Beschreibung

Es wurde ursprünglich aus Febrifugin abgeleitet und hat ein erhebliches Potenzial in der Behandlung von Arrhythmien gezeigt, insbesondere derer, die durch Aconitin oder Ouabain induziert werden . Changrolin wurde auf seine Fähigkeit untersucht, ektopische Schläge zu verringern und schützende Wirkungen gegen experimentelle Arrhythmien zu bieten .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

This compound wird durch einen mehrstufigen Prozess synthetisiert. Die Synthese umfasst die folgenden Schlüsselschritte :

Bildung des Chinazolinkernes: Der Chinazolinkern wird durch eine Reihe von Kondensationsreaktionen synthetisiert.

Einführung der Hydroxyanilinogruppe: Die Hydroxyanilinogruppe wird durch eine nucleophile Substitutionsreaktion eingeführt.

Anlagerung von Pyrrolidinylmethylgruppen: Die Pyrrolidinylmethylgruppen werden durch Alkylierungsreaktionen unter Verwendung geeigneter Alkylierungsmittel angeglichen.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, ist aber für die großtechnische Produktion optimiert. Dies beinhaltet die Verwendung von hochreaktiven Reagenzien und Katalysatoren sowie effizienter Reinigungsverfahren, um die Reinheit und Konsistenz der Verbindung sicherzustellen.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Changrolin is synthesized through a multi-step process. The synthesis involves the following key steps :

Formation of the Quinazoline Core: The quinazoline core is synthesized through a series of condensation reactions.

Introduction of the Hydroxyanilino Group: The hydroxyanilino group is introduced via a nucleophilic substitution reaction.

Attachment of Pyrrolidinylmethyl Groups: The pyrrolidinylmethyl groups are attached through alkylation reactions using appropriate alkylating agents.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yielding reagents and catalysts, as well as efficient purification techniques to ensure the compound’s purity and consistency.

Analyse Chemischer Reaktionen

Reaktionstypen

Changrolin durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: this compound kann zu verschiedenen oxidierten Derivaten oxidiert werden.

Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.

Substitution: Nucleophile und elektrophile Substitutionsreaktionen können die funktionellen Gruppen an this compound verändern.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden für Substitutionsreaktionen eingesetzt.

Hauptprodukte

Wissenschaftliche Forschungsanwendungen

Changrolin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Arzneimittel und therapeutischer Mittel.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es mehrere Ionenkanäle blockiert, darunter Natrium-, Calcium- und Kaliumkanäle . Diese Multi-Ionenkanal-Blockeraktivität hilft, die Membranen von Herzzellen zu stabilisieren und abnormale elektrische Aktivität zu verhindern, wodurch das Auftreten von Arrhythmien reduziert wird. Die molekularen Ziele umfassen transmembranäre Ionenkanäle, und die beteiligten Pfade hängen mit der Modulation des Ionenflusses über die Zellmembran zusammen.

Wirkmechanismus

Changrolin exerts its effects by blocking multiple ion channels, including sodium, calcium, and potassium channels . This multi-ion channel blocking activity helps to stabilize cardiac cell membranes and prevent abnormal electrical activity, thereby reducing the occurrence of arrhythmias. The molecular targets include transmembrane ion channels, and the pathways involved are related to the modulation of ion flux across the cell membrane.

Vergleich Mit ähnlichen Verbindungen

Changrolin ist im Vergleich zu anderen Antiarrhythmika aufgrund seiner Multi-Ionenkanal-Blockeraktivität einzigartig. Ähnliche Verbindungen umfassen:

Sulcardin: Ein weiterer Multi-Ionenkanal-Blocker mit ähnlichen antiarrhythmischen Eigenschaften.

LQM-303 und LQM-303b: Antihypertensive Verbindungen mit verwandten Deprotonierungswegen.

Die Einzigartigkeit von this compound liegt in seiner spezifischen chemischen Struktur und seiner Fähigkeit, gleichzeitig mehrere Ionenkanäle zu zielen, was ein breiteres Spektrum an Antiarrhythmie-Aktivität bietet.

Biologische Aktivität

Changrolin is a compound that has garnered attention for its potential therapeutic applications, particularly in the fields of cardiology and hypertension. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is structurally characterized by its phenolic core and specific substituents that contribute to its biological activity. Research indicates that the biological effects of this compound are largely attributed to its interactions with various molecular targets, particularly in the cardiovascular system.

Key Structural Features:

- Phenolic Ring : Essential for biological activity.

- Pyrrolidine and Thiomorpholine Groups : Modifications that enhance antihypertensive properties.

1. Antihypertensive Effects

This compound has been evaluated for its antihypertensive properties through various studies. Notably, it has shown promising results in lowering blood pressure in animal models.

Table 1: Antihypertensive Activity of this compound and Analogues

Research by Velázquez et al. highlighted that analogues of this compound exhibited greater antihypertensive effects than traditional ACE inhibitors like captopril and enalapril, suggesting a novel mechanism involving angiotensin-converting enzyme (ACE) inhibition .

2. Antiarrhythmic Properties

This compound has also been investigated for its antiarrhythmic effects. A study demonstrated that sulfamide analogues of this compound exhibited significant antiarrhythmic activity in aconitine-induced arrhythmias in rats .

Case Study: Aconitine-Induced Arrhythmias

- Objective : To assess the antiarrhythmic efficacy of this compound derivatives.

- Methodology : In vivo testing on rat models.

- Findings : Various analogues showed significant suppression of arrhythmias, indicating potential for clinical application in managing cardiac dysrhythmias .

Electrophysiological Effects

This compound's impact on cardiac electrophysiology has been a focal point in understanding its mechanism. A study indicated that this compound inhibits delayed rectified potassium currents (I(K)) in isolated rat cardiac tissues, which is crucial for normal cardiac rhythm maintenance .

Table 2: Electrophysiological Effects of this compound

Eigenschaften

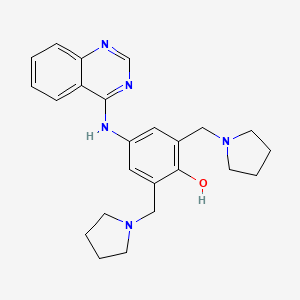

IUPAC Name |

2,6-bis(pyrrolidin-1-ylmethyl)-4-(quinazolin-4-ylamino)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N5O/c30-23-18(15-28-9-3-4-10-28)13-20(14-19(23)16-29-11-5-6-12-29)27-24-21-7-1-2-8-22(21)25-17-26-24/h1-2,7-8,13-14,17,30H,3-6,9-12,15-16H2,(H,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADFVBEOHHMMWBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC(=CC(=C2O)CN3CCCC3)NC4=NC=NC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10222397 | |

| Record name | Changrolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10222397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72063-47-9 | |

| Record name | Changrolin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72063-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Changrolin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072063479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Changrolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10222397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHANGROLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XCP7AVW14B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.